molecular formula C16H12N4O3S B2579430 1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone CAS No. 315677-07-7

1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

Cat. No. B2579430
CAS RN: 315677-07-7
M. Wt: 340.36
InChI Key: UDAVSGPRVGFUCQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone, also known as BPTSE, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BPTSE is a sulfanyl-containing derivative of tetrazole and benzodioxole, which are two important chemical scaffolds in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Catalytic Activity

1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a compound that can be related to various research areas due to its structural components, such as benzodioxol and phenyltetrazol groups. While direct studies on this specific compound are not readily available, research on closely related chemical structures provides insights into potential applications, particularly in the synthesis of complex molecules and as catalysts in organic reactions. For instance, the use of related sulfur-containing compounds as catalysts for synthesizing pyrazole derivatives highlights the importance of such structures in facilitating eco-friendly reaction conditions and achieving high yields in organic synthesis (Karimi-Jaberi et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of compounds containing phenyltetrazolyl groups, similar to the one , reveals their potential in forming specific geometrical configurations. This can be crucial for understanding molecular interactions and designing molecules with desired properties. A study on a related compound demonstrated how the arrangement of tetrazole planes can significantly influence the overall molecular structure, which is essential for applications in materials science and drug design (Xiao‐Lan Luo et al., 2005).

Biological Activity and Drug Development

Research on derivatives of phenylthiourea and acetophenone, which are structurally related to 1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone, indicates significant biological activities, including antioxidant effects and potential for drug development. For instance, studies have shown that certain sulfur- and nitrogen-containing compounds exhibit notable biological activities, suggesting their usefulness in creating drugs with antioxidant properties and effects on biological membranes (Vagif Farzaliyev et al., 2020).

Antimicrobial Properties

Compounds featuring benzothiazole and tetrazole structures have been explored for their antimicrobial properties, particularly against Helicobacter pylori. Such research underscores the therapeutic potential of these molecules in treating infections resistant to standard antibiotics, laying the groundwork for future development of novel anti-H. pylori agents (D. Carcanague et al., 2002).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-13(11-6-7-14-15(8-11)23-10-22-14)9-24-16-17-18-19-20(16)12-4-2-1-3-5-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAVSGPRVGFUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

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